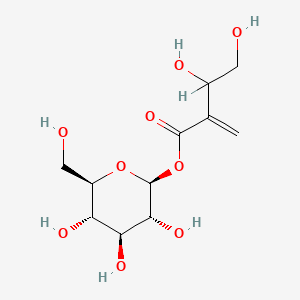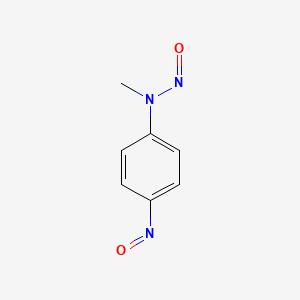
Tuliposide B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tuliposide B is a fatty acid derivative and an O-acyl carbohydrate.
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
6-Tuliposide B, a secondary metabolite specifically occurring in tulip anthers, exhibits potent antibacterial activity. Shigetomi et al. (2010) synthesized 6-tuliposide B and tulipalin B analogues and examined their structure-activity relationship (SAR) against a broad panel of bacterial strains. Their results indicate that tulipalin B and compounds with 3',4'-dihydroxy-2'-methylenebutanoate (DHMB) moieties exhibit significant antibacterial activity. This suggests that 6-tuliposide B shares a similar action mechanism with cnicin, and bacterial MurA is a major molecular target of 6-tuliposide B (Shigetomi, Shoji, Mitsuhashi, & Ubukata, 2010).
Tuliposide B Synthesis
The first total synthesis of 6-tuliposide B, an antimicrobial compound produced by tulip, was achieved by Shigetomi et al. (2008). This synthesis involved a nine-step process starting from D-glucose, which significantly contributes to the understanding of its molecular structure and potential applications (Shigetomi, Kishimoto, Shoji, & Ubukata, 2008).
Molecular Diversity in Tulip
Nomura et al. (2018) identified the third isozyme of PosB-converting enzyme (TCEB) in tulip, which is involved in the conversion of 6-tuliposide B to antibacterial tulipalin B. This discovery explains the PosB-converting activity detected in tissues where other TCEB transcripts were not found, highlighting the complex molecular diversity of tuliposide B in different tulip tissues (Nomura, Kuchida, Kitaoka, & Kato, 2018).
Enzymatic Synthesis
A one-step enzymatic process for 1-Tuliposide A synthesis from tuliposide B was developed by Nomura et al. (2018), providing a more accessible method for obtaining this compound. This process utilizes tuliposide-converting enzymes (TCEs) and dramatically improves the availability of 1-Tuliposide A (Nomura, Ogita, & Kato, 2018).
Eigenschaften
CAS-Nummer |
19870-33-8 |
|---|---|
Produktname |
Tuliposide B |
Molekularformel |
C11H18O9 |
Molekulargewicht |
294.25 g/mol |
IUPAC-Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4-dihydroxy-2-methylidenebutanoate |
InChI |
InChI=1S/C11H18O9/c1-4(5(14)2-12)10(18)20-11-9(17)8(16)7(15)6(3-13)19-11/h5-9,11-17H,1-3H2/t5?,6-,7-,8+,9-,11+/m1/s1 |
InChI-Schlüssel |
KVRQQFBSAHPTAB-FUYPYFFWSA-N |
Isomerische SMILES |
C=C(C(CO)O)C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES |
C=C(C(CO)O)C(=O)OC1C(C(C(C(O1)CO)O)O)O |
Kanonische SMILES |
C=C(C(CO)O)C(=O)OC1C(C(C(C(O1)CO)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![5-(2-bromoethenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1196278.png)